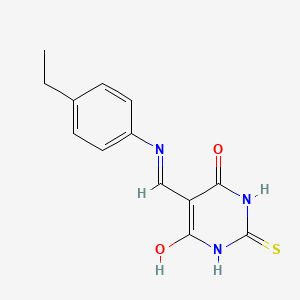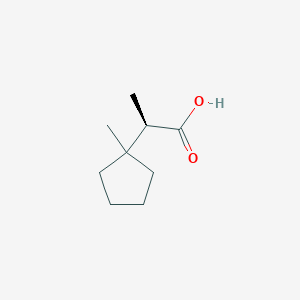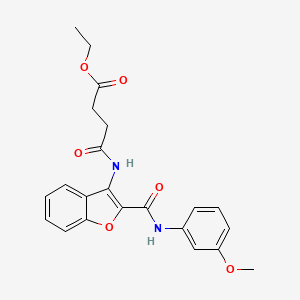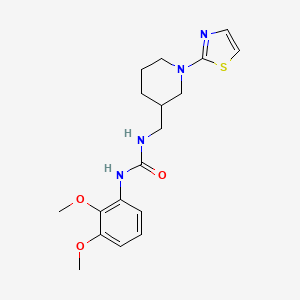
1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as DTPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTPU belongs to the class of urea derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Biochemical Evaluation and Anticancer Agents
Research has shown that urea derivatives, including those with substitutions that impart flexibility or specific binding characteristics, have been explored for their biochemical activities, including as inhibitors of specific enzymes like acetylcholinesterase and for their antiproliferative effects against various cancer cell lines. For instance, the synthesis and evaluation of flexible urea derivatives have demonstrated potential in optimizing interactions with enzyme hydrophobic binding sites, suggesting their utility in designing enzyme inhibitors (Vidaluc et al., 1995). Similarly, the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects on selective cancer cell lines, positioning them as potential anticancer agents (Jian Feng et al., 2020).
Steric and Structural Studies
Steric effects and structural modifications in urea compounds have been a focal point to understand their reactivity and interaction with biological targets. Investigations into the metalation and cleavage of highly hindered ureas provide insights into the synthesis strategies that could be applied to develop compounds with desired reactivity and stability profiles (T. Hassel & D. Seebach, 1978). These studies are crucial for designing molecules that can effectively engage with biological targets or possess specific pharmacokinetic properties.
Ligand-Receptor Interactions
Understanding the interaction between chemical compounds and biological receptors is key to developing therapeutic agents. Studies on the reactions of monodentate ligands with metal synthon under aqueous conditions provide a basis for exploring how similar urea derivatives might interact with metal ions or other chemical entities in biological systems (Brenton R. Franklin et al., 2008). This knowledge can be applied in drug design, where precise interactions with biological targets are crucial for therapeutic efficacy.
Antimicrobial and Anti-Proliferative Activities
The synthesis and biological evaluation of compounds like 1,3,4-Oxadiazole N-Mannich Bases highlight the potential antimicrobial and anti-proliferative activities of urea derivatives. These compounds have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (L. H. Al-Wahaibi et al., 2021). Such studies pave the way for the development of new therapeutic agents targeting specific bacterial pathogens or cancer cells.
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-24-15-7-3-6-14(16(15)25-2)21-17(23)20-11-13-5-4-9-22(12-13)18-19-8-10-26-18/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWLKBOTDNQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

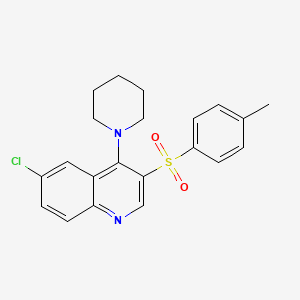



![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)


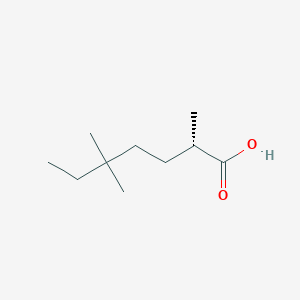
![6-(tert-butyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2478901.png)
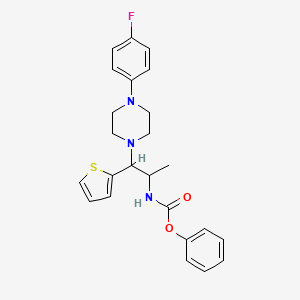
![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)
